molecular formula C21H22O9 B1231120 3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

Cat. No.: B1231120
M. Wt: 418.4 g/mol
InChI Key: WMAOOSUVFZELAH-CMWLGVBASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one involves several steps, starting from the basic xanthone structure. . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from the roots of Polygonum multiflorum Thunb. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material . Advanced chromatographic techniques are then employed to purify the compound to the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways . The hydroxy and oxo groups play a crucial role in its biological activity by interacting with specific enzymes and receptors .

Comparison with Similar Compounds

3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one can be compared with other xanthone glycosides, such as mangiferin and isomangiferin. While these compounds share a similar xanthone core structure, this compound is unique due to its specific substitution pattern and glycosylation .

List of Similar Compounds

  • Mangiferin
  • Isomangiferin
  • Swertiamarin
  • Bellidifolin

These compounds, like this compound, are known for their diverse biological activities and are subjects of ongoing research .

Properties

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

IUPAC Name

3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

InChI

InChI=1S/C21H22O9/c1-8-3-11-12(4-9(8)2)28-13-5-10(23)6-14(16(13)17(11)24)29-21-20(27)19(26)18(25)15(7-22)30-21/h3-6,15,18-23,25-27H,7H2,1-2H3/t15-,18-,19+,20-,21-/m1/s1

InChI Key

WMAOOSUVFZELAH-CMWLGVBASA-N

Isomeric SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Reactant of Route 2
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Reactant of Route 3
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Reactant of Route 4
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Reactant of Route 5
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Reactant of Route 6
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

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